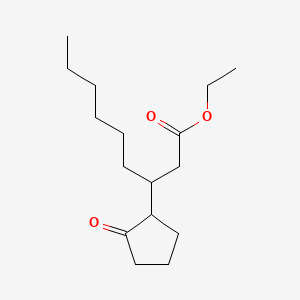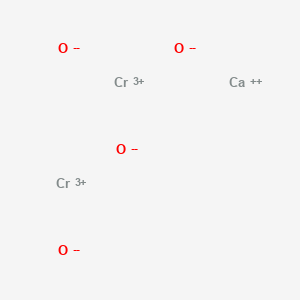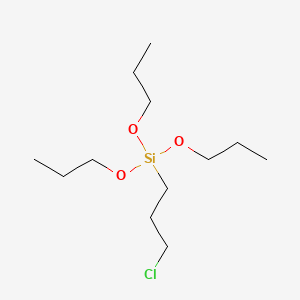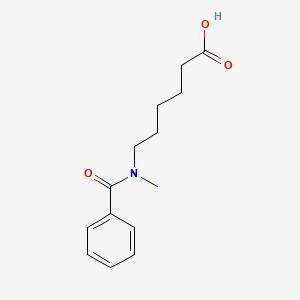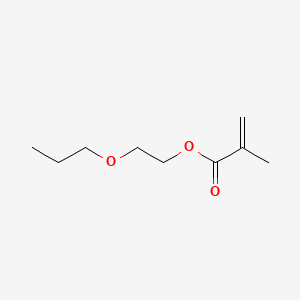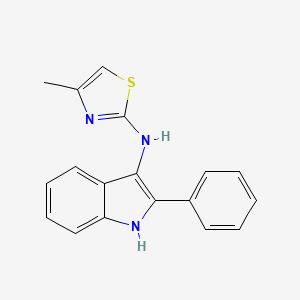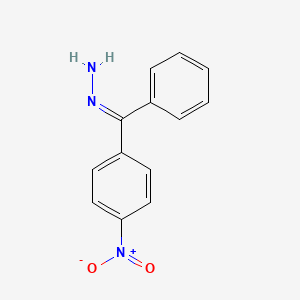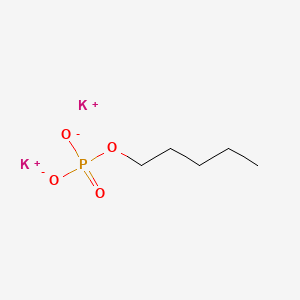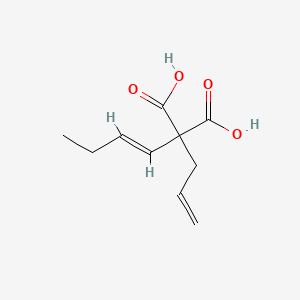
2-Allyl-2-(1-butenyl)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-2-(1-butenyl)malonic acid is an organic compound with the molecular formula C10H14O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by allyl and butenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-2-(1-butenyl)malonic acid typically involves the alkylation of malonic ester. The process begins with the deprotonation of malonic ester using a weak base, such as sodium ethoxide, to form an enolate. This enolate then undergoes an S_N2 reaction with allyl and butenyl halides to form the desired product. The reaction conditions generally involve refluxing the mixture in an appropriate solvent, such as ethanol, followed by acidic hydrolysis and decarboxylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of deprotonation, alkylation, hydrolysis, and decarboxylation, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-2-(1-butenyl)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The allyl and butenyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Allyl-2-(1-butenyl)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Allyl-2-(1-butenyl)malonic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze decarboxylation and oxidation-reduction reactions. Its unique structure allows it to participate in multiple biochemical processes, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: The parent compound, which lacks the allyl and butenyl groups.
Diethyl malonate: An ester derivative of malonic acid used in similar synthetic applications.
2-Allylmalonic acid: A related compound with only one allyl group.
Uniqueness
This dual substitution allows for more diverse chemical transformations and interactions in various fields of research and industry .
Properties
CAS No. |
4354-96-5 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[(E)-but-1-enyl]-2-prop-2-enylpropanedioic acid |
InChI |
InChI=1S/C10H14O4/c1-3-5-7-10(6-4-2,8(11)12)9(13)14/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14)/b7-5+ |
InChI Key |
CPVNSIXHGLVYQN-FNORWQNLSA-N |
Isomeric SMILES |
CC/C=C/C(CC=C)(C(=O)O)C(=O)O |
Canonical SMILES |
CCC=CC(CC=C)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


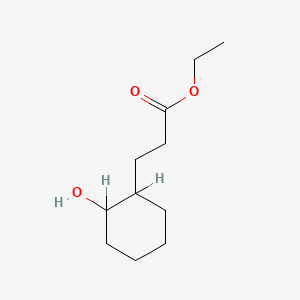
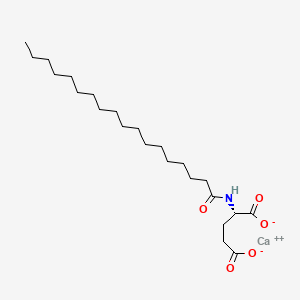
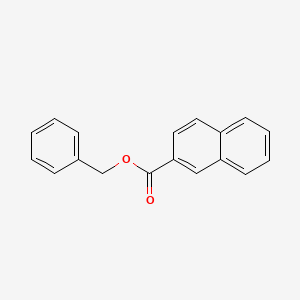
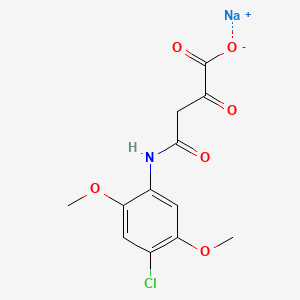
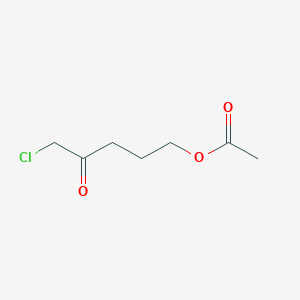
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
